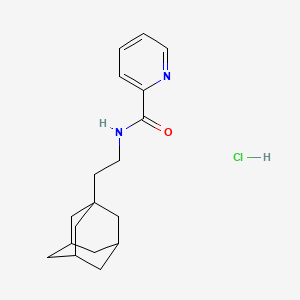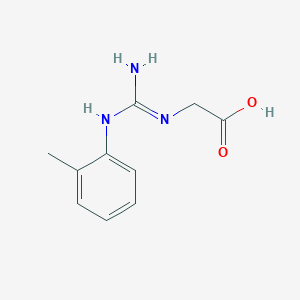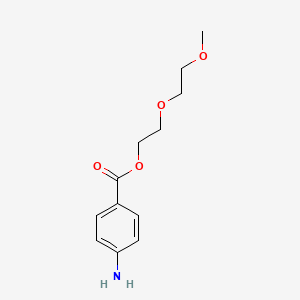![molecular formula C16H23N3OS B14158665 3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide CAS No. 586392-26-9](/img/structure/B14158665.png)
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenyl group, and a butanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using halogenated benzene derivatives.
Formation of the Butanamide Backbone: The butanamide backbone is constructed through amide bond formation, typically using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
化学反应分析
Types of Reactions
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide has several scientific research applications:
作用机制
The mechanism of action of 3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity towards certain proteins or enzymes . This interaction can modulate biological pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
Uniqueness
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a phenyl group, which contribute to its distinct biological activity and potential therapeutic applications .
属性
CAS 编号 |
586392-26-9 |
|---|---|
分子式 |
C16H23N3OS |
分子量 |
305.4 g/mol |
IUPAC 名称 |
3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C16H23N3OS/c1-12(2)11-15(20)18-16(21)17-13-7-3-4-8-14(13)19-9-5-6-10-19/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H2,17,18,20,21) |
InChI 键 |
UUOFTNXOMNHBLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCCC2 |
溶解度 |
4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)

![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)

![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)

![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)

![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
